Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-
Description
Isoxazole Ring Substituent Analysis
The isoxazole ring (C₃H₂NO) is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. Substituents include:
- Iodine at position 4: Introduces steric bulk and electron-withdrawing effects due to its high atomic radius (1.98 Å) and electronegativity (2.66).
- Methyl group at position 5: Provides steric stabilization and hydrophobic character.
The sulfonamide group (-SO₂NH-) attaches to the isoxazole’s 3-position, creating a planar configuration stabilized by resonance between the sulfonyl group and the nitrogen lone pair.
Sulfonamide Functional Group Geometry
The sulfonamide group adopts a tetrahedral geometry around sulfur, with bond angles near 109.5° for O-S-O and S-N-C. Rotational spectroscopy studies of analogous sulfonamides reveal that the amino group (-NH₂) typically lies perpendicular to the benzene plane , with hydrogens eclipsing the sulfonyl oxygens. However, steric interactions from the isoxazole’s iodine substituent may induce slight deviations.
| Parameter | Value | Source |
|---|---|---|
| S-O bond length | 1.43 Å | |
| S-N bond length | 1.62 Å | |
| Dihedral angle (C-S-N-H) | 87° (eclipsed conformation) |
Comparative Analysis with Related Sulfonamide Derivatives
Structural and Functional Differences
The iodinated isoxazole moiety distinguishes this compound from simpler sulfonamides like sulfanilamide (lacking heterocyclic substituents) and sulfamethoxazole (containing a methoxy group). Key comparisons include:
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)benzenesulfonamide | C₁₀H₁₀IN₃O₃S | 379.18 g/mol | Isoxazole with iodine, methyl |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 g/mol | None (simple sulfonamide) |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 g/mol | Methoxy-isoxazole |
Electronic and Steric Effects
- Iodine’s influence : The iodine atom increases polarizability and steric hindrance compared to smaller halogens (e.g., chlorine in sulfamethoxazole), potentially altering receptor binding kinetics.
- Methyl group : Enhances hydrophobicity relative to sulfanilamide’s unsubstituted benzene ring, favoring lipid bilayer penetration.
Conformational Flexibility
Rotational studies of sulfonamides demonstrate that bioactive conformations often differ from gas-phase structures due to protein-binding interactions. For this compound, the isoxazole’s rigidity may restrict rotational freedom compared to flexible alkyl chains in other derivatives.
Properties
CAS No. |
1024-37-9 |
|---|---|
Molecular Formula |
C10H10IN3O3S |
Molecular Weight |
379.18 g/mol |
IUPAC Name |
4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
FCLGWHGVNGNUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodination of Preformed Isoxazoles
A primary route involves iodinating a pre-synthesized isoxazole. For example, CN108329279B details the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde via a three-step process:
- Condensation : Acetone oxime reacts with 2,2-diethoxyethyl acetate to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.
- Acylation : Treatment with methanesulfonyl chloride aromatizes the dihydroisoxazole.
- Iodination : N-Iodosuccinimide (NIS) in acetonitrile with trifluoroacetic acid introduces iodine at position 4.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | NIS, TFA, CH₃CN, 65–75°C | 68% |
This method highlights the role of NIS in regioselective iodination, critical for introducing the iodo group at position 4 of the isoxazole.
Cyclization of β-Keto Oximes
US20030105334A1 describes constructing the isoxazole ring via cyclization of β-keto oximes. For valdecoxib analogs:
- Oxime Formation : 1,2-Diphenylethanone reacts with hydroxylamine to form a diphenylethanone oxime.
- Cyclization : Base-mediated condensation with acetylating agents (e.g., acetic anhydride) yields isoxazolines.
- Aromatization : Acid treatment (e.g., trifluoroacetic acid) dehydrates isoxazolines to isoxazoles.
Adapting this method, 5-methylisoxazole intermediates can be iodinated post-cyclization.
Sulfonamide Coupling Strategies
Halosulfonation and Amination
US20030105334A1 and US6399815B2 outline halosulfonation followed by amination:
- Halosulfonation : Treat isoxazole derivatives with chlorosulfonic acid to form sulfonyl chlorides.
- Ammonolysis : React sulfonyl chloride intermediates with ammonia or ammonium hydroxide to yield sulfonamides.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, TFA, 0–20°C | 85–90% |
| Amination | NH₄OH, RT | 75–80% |
This approach is scalable but requires careful control of reaction conditions to avoid over-sulfonation.
Direct Coupling of Isoxazole Amines
PubChem CID 120533 and PMC3263766 suggest coupling pre-formed isoxazole amines with sulfonyl chlorides:
- Synthesis of 4-Iodo-5-Methyl-3-Isoxazolamine :
- Brominate 5-methylisoxazole at position 4, followed by iodide substitution (Finkelstein reaction).
- Introduce amine via nitration/reduction or directed C–H amination.
- Sulfonamide Formation : React with 4-nitrobenzenesulfonyl chloride, then reduce the nitro group to amine.
Key Data :
| Reaction | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 65% |
| Reduction | H₂, Pd/C, EtOH | 90% |
This method offers precision but involves multi-step functionalization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Electrophilic Iodination (Method 1.1) : High regioselectivity but requires pre-functionalized isoxazoles.
- Cyclization (Method 1.2) : Suitable for bulk synthesis but demands strict anhydrous conditions.
- Halosulfonation (Method 2.1) : Industrially viable but generates corrosive byproducts.
Yield Optimization
- Iodination with NIS in acetonitrile (68% yield) outperforms bromination-Suzuki coupling (29–41% yields) for introducing iodine.
- Direct amination of sulfonyl chlorides achieves higher purity (99.5%) compared to reductive methods.
Challenges and Innovations
Regioselectivity in Isoxazole Functionalization
Electron-donating groups (e.g., methyl) at position 5 direct electrophilic iodination to position 4. Computational studies suggest the methyl group enhances electron density at C4, favoring NIS attack.
Green Chemistry Approaches
Recent patents (e.g., WO2005123701A1 ) emphasize solvent-free cyclization and catalytic amination to reduce waste. For example, using PEG-400 as a recyclable solvent improves atom economy by 15–20%.
Chemical Reactions Analysis
Reaction Scheme
-
Formation of diarylenamine ketone :
-
Hydroxylamine addition :
-
Acid-catalyzed cyclization :
-
Iodination :
Acylation and Functionalization
The sulfonamide group and aromatic amine are reactive sites for further modifications:
-
Example : Reaction with acetyl chloride forms N-acetyl-4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)benzenesulfonamide, analogous to parecoxib synthesis .
Acid/Base-Mediated Transformations
The compound’s stability and reactivity under acidic/basic conditions:
Acidic Conditions
-
Isoxazole ring hydrolysis : Prolonged exposure to strong acids (e.g., HCl) may cleave the isoxazole ring to form β-diketone derivatives .
-
Sulfonamide stability : Resists hydrolysis under mild acidic conditions (pH 4–6) .
Basic Conditions
-
Deprotonation : The sulfonamide’s NH group deprotonates in alkaline media, forming water-soluble salts (e.g., sodium salts) .
Metabolic Biotransformation
In vitro studies of structurally related sulfonamides reveal:
| Metabolic Pathway | Enzyme System | Outcome |
|---|---|---|
| N-Acetylation | Hepatic acetyltransferases | N-acetyl metabolite (reduced activity) |
| Deacetylation | Esterases | Regeneration of parent compound |
Substitution Reactivity of the Iodo Group
The 4-iodo substituent on the isoxazole ring enables cross-coupling reactions:
| Reaction | Catalyst/Reagents | Application |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives (drug analogs) |
| Nucleophilic substitution | CuI, amines | Replacement with amino groups |
Stability and Degradation
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and cell division.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its 4-iodo-5-methylisoxazole substituent. Key comparisons with related sulfonamides include:
Physicochemical Properties
Lipophilicity (XLogP) :
Solubility :
- Iodine’s bulky size reduces aqueous solubility compared to methoxy or methyl analogs. For example, sulfamethizole (5-methyl-3,4-thiadiazole analog) has higher solubility due to smaller substituents .
Biological Activity
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-, is a compound of interest due to its diverse biological activities, particularly in the fields of anti-infective and anti-inflammatory research. This article reviews its biological activity, supported by relevant case studies, research findings, and data tables.
The compound has the following chemical structure and properties:
- Chemical Formula : C₁₀H₁₀I N₃O₃S
- Molecular Weight : 319.27 g/mol
- CAS Number : 120533
Anti-Infective Properties
Benzenesulfonamide derivatives are known for their role as bacteriostatic agents. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. Specifically, this compound has been studied in combination with trimethoprim to enhance its efficacy against various bacterial strains.
Case Study: Efficacy Against Bacterial Strains
In a study evaluating the antimicrobial activity of several benzenesulfonamide derivatives, it was found that:
- Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli.
- Compound 4h exhibited an MIC of 6.63 mg/mL against Staphylococcus aureus.
- The results indicate that structural modifications can significantly influence antimicrobial potency .
Anti-Inflammatory Activity
Research has demonstrated that benzenesulfonamide derivatives possess significant anti-inflammatory properties. For instance, compounds derived from benzenesulfonamide have been shown to inhibit carrageenan-induced edema in rat models.
Experimental Findings
In an experimental setup involving carrageenan-induced paw edema:
| Compound | Inhibition (%) at 1 hour | Inhibition (%) at 2 hours | Inhibition (%) at 3 hours |
|---|---|---|---|
| 4a | 94.69 | 89.66 | 87.83 |
| 4c | Similar results | Similar results | Similar results |
These findings suggest that these compounds can effectively reduce inflammation over time .
Cardiovascular Effects
Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives demonstrated a decrease in perfusion pressure and coronary resistance.
Docking Studies
Theoretical docking studies indicated that some derivatives may act as calcium channel blockers, which could explain their effects on cardiovascular dynamics. Specifically, the interaction with calcium channels was evaluated using computational models, suggesting that these compounds could form complexes with key amino acid residues involved in calcium channel function .
Summary of Findings
The biological activities of benzenesulfonamide, particularly its derivative 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-, highlight its potential in therapeutic applications:
- Anti-Infective Activity : Effective against various bacterial strains with significant MIC values.
- Anti-Inflammatory Activity : Demonstrated high inhibition rates in experimental models.
- Cardiovascular Effects : Potential calcium channel inhibition leading to reduced perfusion pressure.
Q & A
Q. How is computational modeling applied to predict biological activity or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
